Cas no 87179-80-4 (1-Benzyl-5-hydroxypiperidin-2-one)

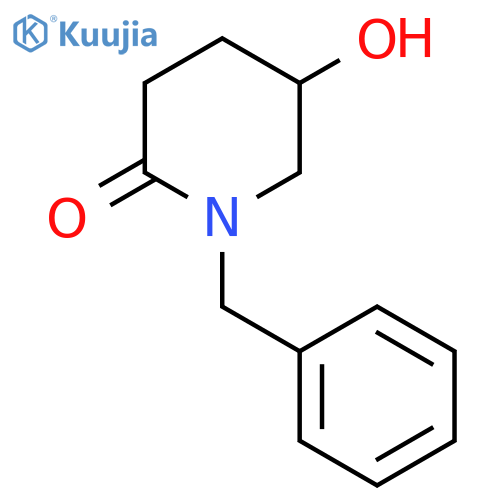

87179-80-4 structure

商品名:1-Benzyl-5-hydroxypiperidin-2-one

CAS番号:87179-80-4

MF:C12H15NO2

メガワット:205.253003358841

CID:4728726

1-Benzyl-5-hydroxypiperidin-2-one 化学的及び物理的性質

名前と識別子

-

- 1-benzyl-5-hydroxypiperidin-2-one

- (S)-1-Benzyl-5-hydroxypiperidin-2-one

- FCH1720580

- RL05744

- AX8252308

- 1-Benzyl-5-hydroxypiperidin-2-one

-

- インチ: 1S/C12H15NO2/c14-11-6-7-12(15)13(9-11)8-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2

- InChIKey: KZTIAEIAFIDXCI-UHFFFAOYSA-N

- ほほえんだ: OC1CCC(N(CC2C=CC=CC=2)C1)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 224

- トポロジー分子極性表面積: 40.5

- 疎水性パラメータ計算基準値(XlogP): 0.6

1-Benzyl-5-hydroxypiperidin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM276616-5g |

1-Benzyl-5-hydroxypiperidin-2-one |

87179-80-4 | 95% | 5g |

$1964 | 2021-08-18 | |

| Chemenu | CM276616-1g |

1-Benzyl-5-hydroxypiperidin-2-one |

87179-80-4 | 95% | 1g |

$701 | 2021-08-18 | |

| Alichem | A129007980-5g |

1-Benzyl-5-hydroxypiperidin-2-one |

87179-80-4 | 95% | 5g |

$2166.78 | 2023-08-31 | |

| Chemenu | CM276616-1g |

1-Benzyl-5-hydroxypiperidin-2-one |

87179-80-4 | 95% | 1g |

$719 | 2022-12-31 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1621723-5g |

1-Benzyl-5-hydroxypiperidin-2-one |

87179-80-4 | 98% | 5g |

¥26783.00 | 2024-04-27 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1621723-1g |

1-Benzyl-5-hydroxypiperidin-2-one |

87179-80-4 | 98% | 1g |

¥8937.00 | 2024-04-27 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1621723-250mg |

1-Benzyl-5-hydroxypiperidin-2-one |

87179-80-4 | 98% | 250mg |

¥3321.00 | 2024-04-27 | |

| Alichem | A129007980-1g |

1-Benzyl-5-hydroxypiperidin-2-one |

87179-80-4 | 95% | 1g |

$789.00 | 2023-08-31 | |

| Crysdot LLC | CD11039558-1g |

1-Benzyl-5-hydroxypiperidin-2-one |

87179-80-4 | 95+% | 1g |

$535 | 2024-07-18 |

1-Benzyl-5-hydroxypiperidin-2-one 関連文献

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

87179-80-4 (1-Benzyl-5-hydroxypiperidin-2-one) 関連製品

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬